molecular formula C8H9ClFN B1645261 1-(3-Chloro-4-fluorophenyl)ethan-1-amine CAS No. 1021239-38-2

1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Cat. No.: B1645261
CAS No.: 1021239-38-2
M. Wt: 173.61 g/mol
InChI Key: QHARBBFZGIDKLK-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Ethanamines in Modern Chemical Research

Aryl-substituted ethanamines are of paramount importance in modern chemical research due to their prevalence in biologically active molecules and their utility as chiral auxiliaries and synthons. The presence of the aromatic ring allows for a wide range of functionalization through electrophilic and nucleophilic aromatic substitution reactions, enabling the fine-tuning of a molecule's steric and electronic properties.

The amine functional group is a key site for a variety of chemical transformations. It can act as a nucleophile, a base, or be converted into other functional groups, making it a versatile handle for synthetic chemists. Furthermore, when the carbon atom bearing the amine group is a stereocenter, as is the case with many 1-arylethanamines, these compounds become valuable chiral building blocks. Chiral amines are instrumental in asymmetric synthesis, where they can be used to introduce stereoselectivity in chemical reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

The applications of aryl-substituted ethanamines are extensive. In medicinal chemistry, this scaffold is a common feature in a multitude of therapeutic agents. The strategic placement of substituents on the aromatic ring can significantly influence the pharmacological profile of a compound, affecting its potency, selectivity, and metabolic stability. In the realm of materials science, aryl-substituted ethanamines can be incorporated into polymers and other macromolecules to impart specific properties, such as conductivity or thermal stability.

Overview of the Research Landscape for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

This compound is a specific aryl-substituted ethanamine that has emerged as a valuable intermediate in various synthetic endeavors. The presence of both a chloro and a fluoro substituent on the phenyl ring provides unique electronic properties and potential sites for further chemical modification.

PropertyValue
Molecular Formula C8H9ClFN
Molecular Weight 173.62 g/mol
IUPAC Name This compound
CAS Number 403-37-2
Canonical SMILES CC(C1=CC(=C(C=C1)F)Cl)N

This data is compiled from publicly available chemical databases.

Research involving this compound has primarily focused on its utility as a starting material for the synthesis of more complex molecules with potential biological activity. Two notable areas of investigation include its use in the development of novel antimicrobial agents and in the exploration of potential treatments for neurodegenerative diseases.

Synthesis of Semicarbazone Derivatives with Antimicrobial Activity:

One area of research has utilized this compound as a foundational scaffold for the synthesis of a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. mdpi.com In a study, this amine was a key starting material in a multi-step synthesis to produce a library of compounds that were subsequently evaluated for their antimicrobial properties. The general synthetic approach involved the conversion of the amine to a semicarbazide, followed by condensation with various aromatic aldehydes to yield the target semicarbazones.

The results of the antimicrobial screening revealed that several of the synthesized compounds exhibited significant activity against a panel of bacterial and fungal strains. This research highlights the role of the 1-(3-chloro-4-fluorophenyl)ethanamine moiety as a crucial component for imparting biological activity in these derivatives.

Development of Potential Anti-Parkinsonian Agents:

More recent research has explored the use of this compound in the design of novel compounds with potential therapeutic applications for Parkinson's disease. researchgate.net A study focused on the design and molecular docking of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of monoamine oxidase-B (MAO-B). researchgate.net The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.

In this research, this compound was envisioned as a key building block for the synthesis of these imine derivatives. The study employed computational methods to predict the binding affinity of the designed compounds to the MAO-B enzyme. The findings suggested that the inclusion of the 3-chloro-4-fluorophenyl group, derived from the starting amine, could contribute favorably to the binding interactions within the active site of the enzyme. This in silico study provides a strong rationale for the future synthesis and biological evaluation of these compounds as potential anti-Parkinsonian agents.

The following table summarizes the key research findings for derivatives of this compound:

Derivative ClassResearch FocusKey Findings
SemicarbazonesAntimicrobial ActivitySeveral synthesized derivatives demonstrated significant antibacterial and antifungal properties. mdpi.com
PhenylmethaniminesAnti-Parkinsonian Agents (in silico)Molecular docking studies suggest that these derivatives have the potential to be potent MAO-B inhibitors. researchgate.net

The ongoing research into this compound and its derivatives underscores the continued importance of substituted ethanamines in the quest for new and effective therapeutic agents and other advanced materials. Its specific substitution pattern offers a unique platform for the generation of diverse chemical entities with a wide range of potential applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHARBBFZGIDKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236236
Record name (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine
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Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864263-85-4, 1021239-38-2
Record name (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine
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Record name (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine
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Record name 1-(3-chloro-4-fluorophenyl)ethan-1-amine
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Synthetic Methodologies for 1 3 Chloro 4 Fluorophenyl Ethan 1 Amine

Racemic Synthesis Routes

The synthesis of racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-amine is foundational and can be achieved through several established chemical pathways. These methods prioritize the formation of the core molecular structure without controlling its stereochemistry.

Nucleophilic Substitution Approaches to this compound

Nucleophilic substitution represents a direct, though less common, approach to amine synthesis. This method would theoretically involve a two-step process starting from 3'-Chloro-4'-fluoroacetophenone. nih.govnist.gov The first step is the reduction of the ketone to the corresponding alcohol, (1-(3-chloro-4-fluorophenyl)ethan-1-ol), followed by conversion to a suitable leaving group, such as a halide (e.g., 1-(3-chloro-4-fluorophenyl)ethyl chloride). The subsequent reaction of this intermediate with an ammonia (B1221849) source would yield the target racemic amine via an SN2 mechanism. However, controlling over-alkylation to prevent the formation of secondary and tertiary amines can be a significant challenge with this method. masterorganicchemistry.com

Reductive Amination Pathways for this compound

Reductive amination is a widely employed and highly effective one-pot method for synthesizing amines from carbonyl compounds. This pathway begins with the reaction of 3'-Chloro-4'-fluoroacetophenone with an amine source, typically ammonia or ammonium (B1175870) formate, to form an intermediate imine or iminium ion. nih.govnist.gov This intermediate is then reduced in situ to the desired primary amine, this compound. masterorganicchemistry.comharvard.edu The key advantage of this method is its efficiency and avoidance of the overalkylation issues common in direct alkylation. masterorganicchemistry.com Various reducing agents can be utilized, each with specific advantages regarding reactivity and selectivity.

Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics Citation
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions over ketones, effective at controlled pH (6-7). harvard.edu Highly toxic. harvard.edu harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and highly selective agent, often used with acetic acid as a catalyst. masterorganicchemistry.comharvard.edu masterorganicchemistry.comharvard.edu
Hydrogen (H₂) with Metal Catalyst A classic method using catalysts like Palladium, Platinum, or Nickel.

The reaction can also be facilitated by Lewis acids, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), which activate the ketone towards imine formation. researchgate.net

Multistep Synthetic Sequences from Halogenated Aromatic Precursors

The synthesis can also commence from more fundamental halogenated aromatic precursors. A logical multistep sequence starts with 1-chloro-2-fluorobenzene. This starting material can undergo a Friedel-Crafts acylation reaction with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group, forming 3'-Chloro-4'-fluoroacetophenone. nih.govnist.gov Once this key ketone intermediate is synthesized, it can be converted to the final product, this compound, using the reductive amination pathway described previously (Section 2.1.2). This multistep approach allows for the construction of the target molecule from readily available commercial starting materials.

Stereoselective Synthesis of this compound

For applications requiring a single enantiomer of the amine, stereoselective synthesis methods are essential. These advanced techniques either directly form the desired enantiomer or separate it from a racemic mixture.

Asymmetric Reductive Amination with Chiral Catalysts

Asymmetric reductive amination is a powerful strategy for the direct synthesis of enantiomerically enriched amines. This method follows the same fundamental principle as standard reductive amination but employs a chiral catalyst to control the stereochemical outcome of the reduction step. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other, resulting in a product with a high enantiomeric excess (ee). researchgate.netcapes.gov.br A variety of sophisticated catalyst systems have been developed for this purpose.

Examples of Chiral Catalyst Systems for Asymmetric Reductive Amination

Catalyst System Description Citation
Iridium/Chiral Phosphoramidite (B1245037) Ligands Iridium precursors combined with sterically tunable chiral phosphoramidite ligands effectively catalyze the direct asymmetric reductive amination of ketones. researchgate.net researchgate.net
Ruthenium/Chiral Diphosphine Ligands Catalysts such as Ru(OAc)₂ combined with chiral ligands (e.g., (R)-dm-segphos) have been shown to produce β-amino amides with high yields and excellent enantioselectivities (up to 99.5% ee). capes.gov.br capes.gov.br

These catalytic methods represent a highly efficient route to chiral amines, directly converting prochiral ketones into valuable, optically active products.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is an alternative approach where the racemic mixture of this compound is first synthesized and then the two enantiomers are separated. researchgate.net

One of the most established methods of resolution is through the formation of diastereomeric salts. rsc.orggoogle.com This involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. Derivatives of tartaric acid are commonly used for this purpose. google.com The reaction produces a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which, unlike enantiomers, have different physical properties, most importantly, different solubilities. rsc.org This difference allows for the separation of the salts by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved. rsc.org After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a suitable base. google.com

Another powerful technique for enantiomer separation is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a stationary phase that is itself chiral. nih.gov As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation. nih.gov

Diastereomeric Salt Formation and Crystallization

A classical and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.

The process involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these salts exhibit different solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomer of the amine. The selection of the resolving agent and the crystallization solvent is crucial for achieving high enantiomeric excess (ee).

Research on similar chiral amines has demonstrated the effectiveness of this method. For instance, the resolution of racemic (1-methyl-2-phenyl)-ethylamine has been successfully accomplished using tartaric acid as the resolving agent. gavinpublishers.com The process can be kinetically or thermodynamically controlled, with factors like crystallization time and temperature significantly impacting the enantiomeric purity of the final product. gavinpublishers.com For example, rapid crystallization and filtration can sometimes yield higher enantiomeric excess by taking advantage of kinetic control. gavinpublishers.com

Key parameters influencing the success of diastereomeric salt resolution include:

Choice of Resolving Agent: The resolving agent must form stable, crystalline salts with the amine and exhibit significant solubility differences between the two diastereomers.

Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts.

Temperature and Time: Crystallization is often sensitive to temperature profiles and the duration of the process.

While specific studies detailing the diastereomeric salt resolution of this compound are not extensively available in the provided search results, the principles derived from the resolution of analogous compounds are directly applicable.

Chiral Chromatographic Resolution

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate, leading to different retention times and, thus, separation. nih.gov

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common modalities for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. nih.govmdpi.com

For the separation of chiral primary amines like this compound, cyclodextrin-based and cyclofructan-based CSPs have also shown promise. chromatographyonline.com The mobile phase composition, including the organic modifier and additives (acids and bases), is optimized to achieve baseline resolution of the enantiomers. chromatographyonline.com For instance, in SFC, a combination of an organic modifier (like methanol (B129727) or ethanol) with acidic and basic additives (such as trifluoroacetic acid and triethylamine) is often employed to enhance selectivity and resolution. chromatographyonline.com

The following table summarizes typical parameters considered in chiral chromatographic method development for primary amines:

ParameterDescriptionImpact on Separation
Chiral Stationary Phase (CSP) The chiral selector that interacts with the enantiomers.Determines the enantioselectivity of the separation.
Mobile Phase The solvent system that carries the analyte through the column.Influences retention time, selectivity, and resolution.
Additives Acids and bases added to the mobile phase.Can significantly improve peak shape and resolution for amines.
Flow Rate The speed at which the mobile phase passes through the column.Affects analysis time and column efficiency.
Temperature The operating temperature of the column.Can influence selectivity and resolution.

Research has shown that screening different CSPs and mobile phase compositions is an effective strategy for developing a successful chiral separation method. chromatographyonline.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign manufacturing processes. nih.gov Key areas of focus include optimizing solvent use, maximizing atom economy, and developing efficient and recyclable catalysts. nih.govjocpr.com

Solvent Optimization and Atom Economy Considerations

Solvent Optimization: Solvents are a major contributor to waste in chemical processes. nih.gov Green chemistry encourages the use of greener solvents, which are less toxic, derived from renewable resources, and easily recyclable. The ideal scenario is to minimize or eliminate solvent use altogether. Research into solvent optimization for the synthesis of related compounds often explores the use of more environmentally friendly options or solvent-free reaction conditions.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comresearchgate.net A reaction with high atom economy maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. jocpr.com

For the synthesis of this compound, synthetic routes with high atom economy are preferred. For example, addition reactions are generally more atom-economical than substitution or elimination reactions, which generate byproducts. researchgate.net

The table below illustrates the concept of atom economy with a hypothetical reaction:

Reactant A (Molar Mass)Reactant B (Molar Mass)Product C (Molar Mass)Byproduct D (Molar Mass)% Atom Economy
100 g/mol 50 g/mol 120 g/mol 30 g/mol 80%

Calculation: (Molar Mass of Product C / (Molar Mass of Reactant A + Molar Mass of Reactant B)) * 100

Catalyst Development for Sustainable Production

Catalysts play a crucial role in green chemistry by enabling reactions to proceed more efficiently, often under milder conditions, and with higher selectivity. jocpr.com For the synthesis of amines, catalytic hydrogenation and reductive amination are key atom-economical methods.

The development of sustainable catalysts focuses on:

High Activity and Selectivity: To maximize the yield of the desired product and minimize byproducts.

Use of Earth-Abundant Metals: Replacing precious metal catalysts (like platinum and palladium) with more abundant and less toxic alternatives.

Heterogeneous Catalysts: These are often preferred as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

While specific catalyst development for this compound synthesis is not detailed in the provided search results, the general principles of green catalyst development are highly relevant. Research into acid-catalyzed synthesis of imines, which can be precursors to amines, highlights the potential for environmentally benign processes that can be carried out under mild conditions with minimal byproduct formation. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Chloro 4 Fluorophenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1-(3-chloro-4-fluorophenyl)ethan-1-amine, offering unambiguous evidence of its constitution through the analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aliphatic ethylamine (B1201723) side chain and the aromatic ring protons.

Aromatic Region: The protons on the phenyl ring typically appear in the range of 7.0-7.5 ppm. The substitution pattern—chlorine at C3 and fluorine at C4—results in complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at C2 would likely appear as a doublet of doublets, coupled to the proton at C6 and the fluorine at C4. The proton at C5 would show coupling to the adjacent fluorine, and the proton at C6 would be coupled to the proton at C2.

Aliphatic Region: The methine proton (-CH) of the ethylamine group is expected to appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons (-CH₃) will, in turn, appear as a doublet due to coupling with the single methine proton. The amine protons (-NH₂) typically present as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J)
Aromatic (C₂-H, C₅-H, C₆-H) ~7.0 - 7.5 Multiplet (m) H-H, H-F coupling
Methine (-CH) ~4.1 - 4.3 Quartet (q) J ≈ 6.7 Hz
Amine (-NH₂) ~1.5 - 2.5 (variable) Broad Singlet (br s) N/A

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in singlets for each unique carbon.

Aromatic Carbons: The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to fluorine (C4) will exhibit a large C-F coupling constant, appearing as a doublet. The carbons adjacent to the halogen substituents (C2, C3, C5) will also show smaller C-F or C-Cl related effects.

Aliphatic Carbons: Two signals will be present for the ethylamine side chain: one for the methine carbon (-CH) and one for the terminal methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C4 (C-F) ~155 - 158 (d, ¹JCF ≈ 245 Hz)
C1 (C-CH) ~142 - 145
C3 (C-Cl) ~120 - 123
C2, C5, C6 (Aromatic C-H) ~115 - 130
Methine (CH-NH₂) ~50 - 55

Note: 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the spectrum would show a single signal for the C4-F fluorine. The chemical shift and multiplicity of this signal, typically a multiplet due to coupling with adjacent aromatic protons (H3 and H5), serve as a unique fingerprint for the compound's substitution pattern.

To definitively assign each proton signal to its corresponding carbon, two-dimensional NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would clearly link the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation from the methyl protons to the methine carbon, and from the methine proton to the aromatic C1 carbon, confirming the connectivity of the ethylamine side chain to the phenyl ring.

Since this compound is a chiral molecule, possessing a stereocenter at the methine carbon, NMR spectroscopy can be used to determine its enantiomeric purity. This is achieved by reacting the amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric amides. tcichemicals.com The protons near the newly formed chiral center in these diastereomers are no longer in chemically equivalent environments and will exhibit different chemical shifts in the ¹H NMR spectrum. tcichemicals.com By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original amine sample can be accurately quantified. tcichemicals.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations present in the compound. The spectra feature characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. researchgate.netmdpi.com

Key expected vibrational frequencies include:

N-H Stretching: The amine group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are strong and occur in the fingerprint region of the spectrum, typically between 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 3: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine N-H Stretch 3300 - 3500
Amine N-H Bend 1580 - 1650
Aromatic CH C-H Stretch 3000 - 3100
Aliphatic CH C-H Stretch 2850 - 2970
Aromatic Ring C=C Stretch 1450 - 1600
Ethyl Group CH₃/CH₂ Bend 1375 - 1470
Aryl-Fluoride C-F Stretch 1000 - 1250

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of molecular bonds. For this compound, the FTIR spectrum is characterized by absorption bands that confirm the presence of its key structural components: the primary amine, the substituted aromatic ring, and the ethylamine backbone.

The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. researchgate.net The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic C-H bonds of the ethyl group exhibit stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

The halogen substituents also produce characteristic signals. The C-F stretching vibration gives rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ region, while the C-Cl stretch is found at lower wavenumbers, generally between 600 and 800 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Amine (-NH₂) N-H Bend (Scissoring) 1590 - 1650
Aromatic Ring C-H Stretch 3010 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Alkyl Group (-CH₃, -CH) C-H Stretch 2850 - 2960
Carbon-Fluorine C-F Stretch 1000 - 1400
Carbon-Chlorine C-Cl Stretch 600 - 800 researchgate.net

This table is generated based on established spectroscopic principles and data from analogous compounds.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FTIR analysis. It detects vibrational modes based on changes in the polarizability of a molecule's electron cloud during vibration. cardiff.ac.uk While FTIR is sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. cardiff.ac.ukrsc.org

For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the carbon skeleton. Key features in the Raman spectrum would include intense signals from the aromatic ring breathing modes and the C-C backbone stretches, which are often weak or absent in the FTIR spectrum. researchgate.net The symmetric vibrations of the substituted phenyl ring are also typically strong in Raman spectra. A combined analysis of both FTIR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes, providing a comprehensive vibrational fingerprint. rsc.orgbgu.ac.il

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. chemguide.co.uk The molecular formula for this compound is C₈H₉ClFN, with a calculated monoisotopic mass of approximately 173.04 Da. uni.lu

Under electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic doublet at m/z 173 and m/z 175.

The fragmentation of the molecular ion provides crucial structural information. For primary amines, a dominant fragmentation pathway is alpha-cleavage—the breaking of the bond adjacent to the nitrogen atom. libretexts.org

Alpha-cleavage of a methyl group (•CH₃, mass 15) from the molecular ion would result in a highly stable iminium cation fragment [M-15]⁺. This fragment would likely be the base peak (the most intense peak) in the spectrum, appearing as a doublet at m/z 158 and m/z 160.

Another significant fragmentation involves the cleavage of the C-C bond to lose the amine-bearing ethyl fragment and form the substituted chlorofluorobenzyl cation, which would appear as a doublet at m/z 143 and m/z 145.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z (³⁵Cl / ³⁷Cl) Ion Fragmentation Pathway
173 / 175 [C₈H₉ClFN]⁺• Molecular Ion (M⁺•)
158 / 160 [C₇H₆FNCl]⁺ Alpha-cleavage: [M - CH₃]⁺

This table is based on general fragmentation rules for amines and the known molecular structure. uni.lulibretexts.orglibretexts.org

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. mdpi.com

While a published crystal structure for this compound was not identified in the reviewed sources, an SCXRD analysis would provide unambiguous data on:

Intramolecular features : Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Stereochemistry : If a chiral sample is used, its absolute configuration can be determined.

Molecular Packing : How individual molecules are arranged relative to each other in the crystal lattice, which is dictated by intermolecular forces. nih.gov

This information is crucial for understanding the molecule's structure-property relationships.

Analysis of Crystal Lattice Interactions (e.g., Hirshfeld Surface Analysis)

Derived from SCXRD data, Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. nih.gov The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, color-coded to map close contacts with neighboring molecules.

For this compound, the primary amine group is a strong hydrogen bond donor, while the fluorine atom and the nitrogen lone pair can act as acceptors. The chlorine atom can also participate in halogen bonding. ias.ac.in Therefore, a Hirshfeld analysis would be expected to reveal a network of intermolecular interactions, including:

N-H···N Hydrogen Bonds : Linking molecules into chains or dimers.

N-H···F Hydrogen Bonds : Interactions between the amine proton and the fluorine atom of a neighboring molecule.

C-H···π Interactions : Between hydrogen atoms and the aromatic ring system.

Halogen Interactions : Such as Cl···H or F···H contacts. najah.edu

Computational Chemistry and Molecular Modeling Studies of 1 3 Chloro 4 Fluorophenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. bohrium.com It is widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

Geometric optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. This process yields crucial data on bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's stable structure.

For 1-(3-chloro-4-fluorophenyl)ethan-1-amine, optimization would reveal the precise spatial orientation of the chloro- and fluoro- substituents on the phenyl ring and the conformation of the ethylamine (B1201723) side chain. Conformational analysis would further explore the rotational energy barriers, particularly around the C-C and C-N bonds of the side chain, to identify different stable conformers and their relative energies. Studies on similar fluorinated alkanes and phenylethylamines show that halogen substitution significantly influences conformational preferences. researchgate.net

Table 1: Illustrative Geometric Parameters for a Substituted Phenylethylamine Core Structure Note: The following data is representative of a phenylethylamine derivative and is provided for illustrative purposes to demonstrate the typical output of a DFT geometry optimization. Specific values for this compound would require a dedicated calculation.

Parameter (Bond/Angle)Typical Bond Length (Å)Typical Bond Angle (°)
C-C (aromatic)1.39 - 1.42-
C-C (side chain)1.52 - 1.54-
C-N (side chain)1.46 - 1.48-
C-Cl~1.74-
C-F~1.35-
C-C-N (angle)-~110 - 112
C-C-C (ring-side chain)-~120 - 122

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Representative Frontier Orbital Data for a Substituted Phenylethylamine Note: This table presents example values typical for related compounds to illustrate the concepts of HOMO-LUMO analysis. Actual values for the target compound are not available in the cited literature.

ParameterRepresentative Energy Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Energy Gap 5.5 to 6.5

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, twisting), researchers can assign the peaks observed in experimental spectra to specific functional groups. This correlation between theoretical and experimental spectra helps confirm the molecular structure. For this compound, calculations would predict characteristic frequencies for C-H, C=C (aromatic), C-N, C-F, and C-Cl bond vibrations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the electronegative fluorine and chlorine atoms and the nitrogen of the amine group. Positive potential would be expected around the hydrogen atoms of the amine group. This analysis is crucial for predicting intermolecular interactions and identifying reactive sites. bohrium.com

Non-linear optical (NLO) materials are essential for modern optoelectronic applications. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. A DFT study would calculate these parameters for this compound to assess its potential as an NLO material, focusing on how the asymmetric substitution pattern influences its electronic response.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. Unlike DFT, which often focuses on static, ground-state properties, MD provides insights into the dynamic behavior of a system.

For this compound, MD simulations could be used to study its behavior in a solution, such as water or an organic solvent. This would reveal information about its solvation shell, diffusion characteristics, and conformational flexibility in a dynamic environment. Furthermore, if the molecule is investigated for its biological activity, MD simulations can model its interaction with a biological target, such as a receptor or enzyme. nih.govnih.gov Such simulations can predict the stability of the molecule-receptor complex, identify key binding interactions, and calculate binding free energies, providing a dynamic picture of its mechanism of action. nih.govbiomolther.org

Conformational Flexibility and Dynamic Behavior

The conformational landscape of phenethylamine (B48288) derivatives, including this compound, is crucial for understanding their biological activity. Computational methods such as the Perturbation Configuration Interaction using Localized Orbitals (PCILO) and Modified Neglect of Diatomic Overlap (MNDO) are employed to study the conformational and structural features of these molecules. For phenethylamines in general, studies indicate a preference for an extended conformation. nih.gov

The dynamic behavior of these molecules is influenced by the rotational barriers of their flexible bonds. For instance, in related structures, the rotation around the C-N bond can be analyzed using techniques like 1H NMR line-shape analysis at varying temperatures to determine the activation enthalpy of this rotational barrier. This flexibility allows the molecule to adopt various conformations, which can be critical for its interaction with biological receptors.

Systematic conformational analysis, often performed using force fields like MMFF94, helps in identifying the most stable conformers by rotating the molecule's dihedrals. mdpi.com The resulting conformers are then typically reoptimized using more accurate methods like Density Functional Theory (DFT) with functionals such as B3LYP-D3BJ and PBE0-D3BJ to obtain their lowest energy positions. mdpi.com The vibrational frequencies of these conformers are calculated to ensure they represent true energy minima, indicated by the absence of negative frequencies. mdpi.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative electronic energies. mdpi.com

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a biological environment is significantly influenced by its interactions with solvent molecules, primarily water. Solvation effects can alter the conformational preferences and reactivity of the molecule. For phenethylamine analogs, computational studies have shown that in the gas phase, a folded gauche conformation is often preferred due to favorable intramolecular interactions between the amino group and the aromatic ring. However, in an aqueous solution, the presence of water molecules can stabilize different conformations.

Continuum solvation models, such as the GB/SA (Generalized Born/Surface Area) model, are used to investigate the effects of aqueous solvation. These models have shown that water molecules can form bridges between the functional groups of the molecule, which affects their relative stabilities compared to the gas phase. This reorganization of the solvation structure also provides a mechanism for the interconversion between different conformations.

The halogen substituents, chlorine and fluorine, on the phenyl ring of this compound play a crucial role in its intermolecular interactions. These electron-withdrawing groups can influence the molecule's electrostatic potential and its ability to form hydrogen bonds and other non-covalent interactions with surrounding molecules, including water and biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Structure-Based QSAR Models for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, such as other phenethylamine derivatives, QSAR studies have been instrumental in understanding the structural requirements for their activity. For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to methylsulfonamido phenylethylamine analogues to elucidate the steric, electrostatic, and hydrophobic requirements for their interaction with receptor sites. nih.gov

These models are built using a training set of compounds with known activities. The predictive ability of the developed QSAR models is then validated using a test set of compounds that were not used in the model development. A good correlation between the predicted and experimental activities indicates a reliable and predictive QSAR model that can be used to design new, more potent compounds. nih.gov

Descriptors Calculation and Statistical Validation of Structural Insights

The development of robust QSAR models relies on the calculation of relevant molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For phenethylamine derivatives, descriptors related to hydrophobicity, electronic properties (e.g., Hammett constants of substituents), and steric parameters are often crucial.

For example, in a study of phenethylamine and tryptamine (B22526) derivatives, the structure-activity relationship was analyzed based on substitutions at various positions. It was found that halogen groups on the phenyl ring exerted positive effects on the binding affinity to the 5-HT2A receptor. biomolther.org This indicates that descriptors encoding the electronic and steric effects of these halogen substituents are important for the QSAR model.

Statistical validation of QSAR models is essential to ensure their robustness and predictive power. Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit for the training set, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability through internal validation techniques like leave-one-out. External validation, using an independent test set, provides the most stringent test of a model's predictive performance, often evaluated by the predicted R² (R²pred). For CoMFA and CoMSIA models, the analysis typically involves partial least squares (PLS) regression to handle the large number of descriptors.

Molecular Docking Studies

Ligand-Target Interaction Analysis for Structural Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method provides valuable insights into the molecular interactions that govern the ligand's biological activity. For derivatives of this compound, molecular docking studies have been performed to understand their binding modes with various biological targets.

A study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which are structurally very similar to the title compound, investigated their potential as Monoamine Oxidase-B (MAO-B) inhibitors. asiapharmaceutics.info In this study, the designed ligands were docked into the active site of the MAO-B enzyme. The results revealed that compounds with strong electron-withdrawing groups, such as the nitro group (NO2) in addition to the existing chlorine and fluorine atoms, exhibited superior binding energies compared to standard inhibitors. asiapharmaceutics.info

The analysis of the docked poses provides detailed information about the specific interactions between the ligand and the amino acid residues in the receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the presence of the 3-chloro-4-fluorophenyl moiety has been identified as an important structural feature for improving the inhibitory activity against tyrosinase, with docking analysis supporting the enhanced potency of compounds containing this fragment.

Below is an interactive data table summarizing the binding energies of some N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against MAO-B, as reported in a relevant study. asiapharmaceutics.info

CompoundBinding Energy (kcal/mol)
Safinamide (Standard)-102.64
Selegiline (Standard)-74.38
Rasagiline (Standard)-72.76
Compound C23-120.20
Compound C33-116.97

This table is based on data from a study on analogous compounds and is for illustrative purposes. asiapharmaceutics.info

Binding Mechanism Elucidation at the Molecular Level

As of the latest available research, specific computational chemistry and molecular modeling studies elucidating the binding mechanism of this compound at a molecular level have not been extensively reported in publicly accessible scientific literature. While research has been conducted on derivatives and structurally related compounds, a detailed analysis of the binding interactions, such as hydrogen bonding, hydrophobic interactions, and key amino acid residue engagement for the parent compound, this compound, is not available.

Computational studies on derivatives, such as N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine, have explored their binding affinity with targets like monoamine oxidase-B (MAO-B). asiapharmaceutics.info These studies utilize molecular docking to predict binding energies and visualize interactions with the enzyme's active site. asiapharmaceutics.info For instance, derivatives were shown to interact with key residues like CYS:172, LEU:171, TYR:435, and TYR:398 within the MAO-B active site. asiapharmaceutics.info However, these findings are specific to the studied derivatives and cannot be directly extrapolated to this compound, as structural modifications can significantly alter binding modes and affinities.

Further research focusing specifically on this compound is required to elucidate its binding mechanism with potential biological targets. Such studies would involve molecular docking simulations, molecular dynamics, and quantum mechanics/molecular mechanics (QM/MM) calculations to provide a comprehensive understanding of its interactions at the molecular level. Without such dedicated studies, detailed data tables and specific research findings on its binding mechanism remain unavailable.

Chemical Reactivity and Derivatization Strategies of 1 3 Chloro 4 Fluorophenyl Ethan 1 Amine

Amine Group Reactions

The primary amine group is a nucleophilic center and a site of basicity, making it amenable to a wide range of common organic reactions. These transformations are fundamental in peptide synthesis, medicinal chemistry, and materials science for modifying the properties of the parent molecule.

The nucleophilic nitrogen of the primary amine readily reacts with acylating and alkylating agents.

Acylation: This reaction involves the treatment of the amine with an acyl halide (like an acyl chloride) or an acid anhydride (B1165640) to form a stable amide bond. studymind.co.uk This is one of the most common derivatizations for primary amines. The resulting N-acylated products exhibit different chemical properties, such as reduced basicity and increased lipophilicity, compared to the parent amine.

Alkylation: The amine can be alkylated to form secondary and tertiary amines using alkyl halides. However, this method can suffer from a lack of selectivity, often leading to polyalkylation. libretexts.org A more controlled method for mono-alkylation is reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride (CH₃COCl) N-(1-(3-chloro-4-fluorophenyl)ethyl)acetamide
Acylation Benzoyl Chloride (C₆H₅COCl) N-(1-(3-chloro-4-fluorophenyl)ethyl)benzamide
Alkylation Methyl Iodide (CH₃I) 1-(3-Chloro-4-fluorophenyl)-N-methylethan-1-amine

Primary amines undergo a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be driven toward the product by removing water from the reaction mixture. masterorganicchemistry.com These imine derivatives are versatile intermediates themselves, capable of being reduced to secondary amines or attacked by nucleophiles. masterorganicchemistry.com The synthesis of fluorinated imines is a subject of interest, with mechanochemical, solvent-free methods being developed for efficient and environmentally friendly production. nih.gov

Table 2: Formation of Imines from 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Carbonyl Compound Catalyst Product (Imine)
Benzaldehyde Acetic Acid (E)-N-(benzylidene)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
Acetone Sc(OTf)₃ N-(propan-2-ylidene)-1-(3-chloro-4-fluorophenyl)ethan-1-amine

The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitroso, and nitro compounds, depending on the oxidant and reaction conditions. However, these reactions can be difficult to control and may lead to complex mixtures. In the context of aniline (B41778) derivatives, the presence of electron-withdrawing substituents on the nitrogen atom can help to suppress aerobic or metabolic oxidation. nih.gov While the general principles of amine oxidation are well-established, specific studies detailing the controlled oxidation of the amine moiety in this compound are not extensively documented in the literature.

Halogen Reactivity on the Phenyl Ring

The chloro and fluoro substituents on the aromatic ring are sites for derivatization, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of the nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.org

In this compound, the ethylamine (B1201723) group is weakly electron-donating, which does not favor SNAr. The halogens themselves are deactivating. However, the fluorine atom is a strong electron-withdrawing group by induction, and it is positioned ortho to the chlorine atom. This arrangement could potentially activate the chlorine atom for substitution by a strong nucleophile. Generally, the C-F bond is stronger than the C-Cl bond, making chloride a better leaving group than fluoride (B91410) in many contexts. However, the outcome of SNAr reactions on poly-halogenated aromatics can be complex and dependent on the specific nucleophile and reaction conditions. Without strong activating groups, SNAr reactions on this substrate are expected to be challenging. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Cl bond of this compound is a viable handle for such transformations, being generally more reactive than the C-F bond in standard cross-coupling protocols.

Potential challenges include the primary amine of the substrate, which can coordinate to the palladium catalyst and inhibit its activity. nih.gov This can often be overcome by protecting the amine group or by using specialized ligands (e.g., biarylphosphines like RuPhos) and bases that are compatible with the unprotected amine. nih.govnih.gov

Key cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new C-N bond, leading to a di-amino phenyl derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C bond, introducing an alkynyl moiety.

These reactions provide a robust platform for extensive derivatization at the C-Cl position, significantly expanding the molecular diversity accessible from the starting amine.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl Position

Reaction Name Coupling Partner Catalyst/Ligand Example Product Type
Suzuki Coupling Phenylboronic Acid Pd(OAc)₂, SPhos 1-(4-Fluoro-[1,1'-biphenyl]-3-yl)ethan-1-amine
Buchwald-Hartwig Amination Morpholine Pd₂(dba)₃, RuPhos 4-(3-(1-Aminoethyl)-2-fluorophenyl)morpholine

Table 4: List of Chemical Compounds

Compound Name
This compound
N-(1-(3-chloro-4-fluorophenyl)ethyl)acetamide
N-(1-(3-chloro-4-fluorophenyl)ethyl)benzamide
1-(3-Chloro-4-fluorophenyl)-N-methylethan-1-amine
1-(3-Chloro-4-fluorophenyl)-N-isopropylethan-1-amine
(E)-N-(benzylidene)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
N-(propan-2-ylidene)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
N-(cyclohexylidene)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
1-(4-Fluoro-[1,1'-biphenyl]-3-yl)ethan-1-amine
4-(3-(1-Aminoethyl)-2-fluorophenyl)morpholine
1-(4-Fluoro-3-(phenylethynyl)phenyl)ethan-1-amine
Acetyl Chloride
Benzoyl Chloride
Methyl Iodide
Acetone
Sodium cyanoborohydride (NaBH₃CN)
Benzaldehyde
Scandium(III) triflate (Sc(OTf)₃)
Cyclohexanone
p-Toluenesulfonic acid
Phenylboronic Acid
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
SPhos
Morpholine
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
RuPhos
Phenylacetylene
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Reactions at the Ethan-1-amine Backbone

The chemical reactivity of the ethan-1-amine backbone in this compound is centered around the primary amine functionality and the chiral benzylic carbon. While specific studies on this particular molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous α-arylethylamines. Reactions at this backbone can be broadly categorized into those involving the amino group and those affecting the stereocenter.

For the parent primary amine, this compound, "reduction" of the ethan-1-amine backbone is not a common transformation without prior modification. The C-N single bond is generally stable under typical reduction conditions. However, if the primary amine is first converted into a derivative, subsequent reductive cleavage of substituents from the nitrogen atom can be considered a reaction at the amine backbone. This process, known as N-dealkylation, is a form of reduction at the nitrogen center, returning it to a less substituted state.

N-dealkylation is a significant reaction, particularly in the context of drug metabolism where cytochrome P450 enzymes catalyze such transformations. nih.govmdpi.com In a synthetic laboratory setting, chemical methods are employed for the N-dealkylation of secondary or tertiary amines. These reactions often proceed via an intermediate that activates the N-alkyl group for cleavage. For instance, treatment of an N-alkylated derivative of this compound with reagents like α-chloroethyl chloroformate followed by hydrolysis can effectively remove the alkyl group. nih.gov

Below is a data table illustrating hypothetical reduction (N-dealkylation) reactions of N-substituted derivatives of this compound, based on established methodologies for similar compounds.

Starting MaterialReagentsProductReaction Type
N-Benzyl-1-(3-chloro-4-fluorophenyl)ethan-1-amine1. α-Chloroethyl chloroformate 2. Methanol (B129727)This compoundN-Dealkylation
N,N-Dimethyl-1-(3-chloro-4-fluorophenyl)ethan-1-aminePeroxy acids (e.g., mCPBA) followed by decompositionN-Methyl-1-(3-chloro-4-fluorophenyl)ethan-1-amineOxidative N-Demethylation
N-Ethyl-1-(3-chloro-4-fluorophenyl)ethan-1-amineCatalytic Hydrogenation (e.g., Pd/C, H₂) under forcing conditionsThis compoundHydrogenolysis

The stereochemical outcome of reactions occurring at the chiral benzylic carbon of this compound is of significant interest, particularly in pharmaceutical synthesis where enantiomeric purity is crucial. Reactions that involve the breaking of a bond to the stereocenter can proceed with either inversion of configuration, retention of configuration, or racemization. libretexts.org The specific outcome is highly dependent on the reaction mechanism. libretexts.org

Inversion of Stereochemistry: Reactions that proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism typically result in a complete inversion of the stereocenter, often referred to as a Walden inversion. libretexts.org For this to occur at the benzylic carbon of this compound, the amino group would first need to be converted into a good leaving group. For example, diazotization of the primary amine with nitrous acid can form a diazonium salt, which can then be displaced by a nucleophile in an S(_N)2 fashion, leading to inversion of configuration. However, such reactions on benzylic amines can also be prone to proceeding via carbocationic intermediates, leading to racemization.

Retention of Stereochemistry: Retention of the original stereochemistry is less common in single-step substitutions at a chiral center but can be achieved through mechanisms involving neighboring group participation or through double inversion processes. reddit.com More controllably, stereospecific cross-coupling reactions have been developed for benzylic systems that can proceed with retention of configuration, often dictated by the choice of catalyst and ligands. nih.gov For instance, a nickel-catalyzed coupling of a derivative of this compound (where the amine is converted to a suitable leaving group like a carbamate) with an arylboronic ester could potentially proceed with retention, depending on the ligand employed. nih.gov

Racemization: Reactions that proceed through a planar carbocation intermediate, typical of a unimolecular nucleophilic substitution (S(_N)1) mechanism, will lead to racemization. libretexts.org The benzylic position of this compound is capable of stabilizing a positive charge, making an S(_N)1 pathway plausible under appropriate conditions (e.g., a good leaving group and a non-nucleophilic, polar protic solvent). The incoming nucleophile can then attack the planar carbocation from either face with equal probability, resulting in a racemic mixture of the product.

The following table summarizes the expected stereochemical outcomes for hypothetical reactions at the stereocenter of this compound, based on general mechanistic principles.

Reaction TypeHypothetical ReactionExpected Stereochemical Outcome
S(_N)2 SubstitutionDisplacement of a derived leaving group (e.g., -N₂⁺) by a nucleophile (e.g., Br⁻) in a concerted step.Inversion of Configuration
S(_N)1 SubstitutionSolvolysis of a derivative with a good leaving group in a polar protic solvent.Racemization
Neighboring Group ParticipationIntramolecular displacement of a leaving group followed by external nucleophilic attack.Retention of Configuration
Stereospecific Cross-CouplingNickel-catalyzed reaction of a carbamate (B1207046) derivative with an arylboronic ester using a specific ligand.Retention or Inversion (ligand-dependent) nih.gov

This table is illustrative and based on established principles of stereochemistry in chemical reactions. libretexts.orgnih.gov Specific experimental studies on stereocenter inversion or retention for this compound are not prevalent in the reviewed literature.

Applications of 1 3 Chloro 4 Fluorophenyl Ethan 1 Amine As a Synthetic Intermediate and Chiral Auxiliary

Building Block in Complex Molecule Synthesis

The presence of the 3-chloro-4-fluorophenyl moiety makes this amine an important intermediate for introducing this specific substitution pattern into larger molecules. This particular arrangement of halogens on the aromatic ring can significantly influence the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis of Heterocyclic Compounds Incorporating the 3-Chloro-4-fluorophenyl Moiety

The 3-chloro-4-fluorophenyl group is a common feature in a variety of bioactive heterocyclic compounds. 1-(3-Chloro-4-fluorophenyl)ethan-1-amine serves as a key precursor for incorporating this critical pharmacophore. For instance, the related precursor, 3'-chloro-4'-fluoroacetophenone, is used in Claisen-Schmidt condensations to produce chalcones, which are precursors to imidazole-containing heterocycles. mdpi.com These chalcones bear the 3-chloro-4-fluorophenyl group and are investigated for their potential as antifungal agents. mdpi.com

Furthermore, the broader utility of halogenated phenyl groups in forming diverse heterocyclic systems is well-documented. Synthetic strategies often involve the condensation of amine-containing precursors with other reagents to form rings. Examples from related syntheses show that chloro-fluorophenyl structures can be integrated into thiazoles, oxadiazoles, and other important heterocyclic scaffolds, highlighting the role of amines like this compound as foundational materials. mdpi.comnih.gov

Table 1: Examples of Heterocyclic Systems Incorporating Halogenated Phenyl Moieties

Heterocyclic Class Precursor Moiety Synthetic Method Reference
Imidazole-Chalcone 3'-chloro-4'-fluoroacetophenone Claisen-Schmidt Condensation mdpi.com
Thiazole 4-fluorophenacylbromide Hantzsch Thiazole Synthesis mdpi.com
1,3,4-Oxadiazole Phenyl hydrazones Cyclization with Acetic Anhydride (B1165640) nih.gov

Precursor for Advanced Organic Scaffolds

Beyond simple heterocycles, this compound is a building block for more complex and advanced molecular architectures. enamine.net Amines are fundamental starting materials in medicinal chemistry and materials science, often serving as the initial point for multi-step syntheses. researchgate.netmdpi.com The specific halogenation pattern of this compound is particularly useful for creating derivatives with tailored electronic properties, which is crucial for applications in areas like organic electronics or for fine-tuning drug-receptor interactions. The amine functional group provides a reactive handle for a wide array of chemical transformations, including amide bond formation, alkylation, and participation in multicomponent reactions, enabling the construction of intricate and functionally diverse molecular frameworks. nih.gov

Chiral Auxiliary in Asymmetric Synthesis

In addition to its role as a structural component, the chiral nature of this compound allows it to be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. nih.govharvard.edu After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral amines are a well-established class of auxiliaries, valued for their effectiveness in controlling stereoselectivity in reactions such as alkylations and aldol (B89426) additions. researchgate.net

Induction of Chirality in Downstream Reactions

When used as a chiral auxiliary, this compound is first covalently bonded to a substrate, for example, by forming an amide with a carboxylic acid. The inherent chirality of the amine creates a diastereomeric intermediate. The stereocenter on the auxiliary then sterically hinders one face of the molecule, directing the approach of incoming reagents to the opposite, less-hindered face. nih.gov This principle of diastereoselective transformation is fundamental to asymmetric synthesis. researchgate.net

For instance, in the alkylation of an enolate derived from an amide of this compound, the bulky substituted phenyl group would be expected to block one face of the planar enolate. This forces the electrophile (e.g., an alkyl halide) to attack from the other side, leading to the preferential formation of one diastereomer of the product. This strategy has been successfully employed with similar chiral amines, like pseudoephedrine and pseudoephenamine, to achieve high levels of diastereoselectivity. nih.govharvard.edu

Preparation of Enantiopure Derivatives

The successful application of this compound as a chiral auxiliary relies on its availability in an enantiomerically pure form. Modern biocatalytic methods, such as the use of transaminases, are increasingly employed for the efficient and highly selective synthesis of such chiral amines from their corresponding prochiral ketones.

Table 2: General Steps in Asymmetric Synthesis Using a Chiral Amine Auxiliary

Step Description Purpose
1. Attachment A prochiral substrate (e.g., a carboxylic acid) is covalently bonded to the chiral amine. To form a diastereomeric intermediate.
2. Diastereoselective Reaction A new stereocenter is created under the influence of the auxiliary (e.g., enolate alkylation). To control the stereochemical outcome, forming one diastereomer in excess.

Future Research Directions and Methodological Advancements

Exploration of Novel and Efficient Synthetic Routes

The synthesis of enantiomerically pure 1-(3-chloro-4-fluorophenyl)ethan-1-amine is paramount. While classical methods exist, future research is geared towards greener, more efficient, and highly selective strategies. Key areas of exploration include catalytic asymmetric synthesis and biocatalysis, which promise higher yields, exceptional enantioselectivity, and milder reaction conditions.

Promising future synthetic approaches include:

Asymmetric Reductive Amination: This is one of the most versatile methods for synthesizing chiral amines. Future work will focus on developing novel chiral catalysts, including transition metal complexes and organocatalysts, for the direct reductive amination of the precursor ketone, 1-(3-chloro-4-fluorophenyl)ethanone. The goal is to achieve high turnover numbers and excellent enantiomeric excess (ee) under mild conditions. researchgate.net

Biocatalysis: The use of enzymes such as transaminases and imine reductases offers a highly selective and environmentally benign alternative to chemical catalysis. nih.gov Research will likely involve protein engineering and directed evolution to create enzyme variants with enhanced activity, stability, and specificity for the 3-chloro-4-fluorophenyl substrate. nih.gov Biocatalytic routes can significantly reduce waste and avoid the use of heavy metal catalysts. researchgate.net

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a corresponding enamine or imine intermediate using chiral catalysts, such as those based on rhodium or iridium, is another powerful technique. frontiersin.org Ongoing research aims to design more robust and recyclable catalysts to improve the economic viability of this method on an industrial scale.

Table 1: Comparison of Future Synthetic Strategies

Method Catalyst Type Key Advantages Research Focus
Asymmetric Reductive Amination Chiral Transition Metal Complexes, Organocatalysts High versatility, direct conversion of ketones. Development of catalysts with higher activity and enantioselectivity.
Biocatalysis Transaminases, Imine Reductases High stereoselectivity, green chemistry principles, mild conditions. Protein engineering for substrate specificity and process optimization. nih.gov
Asymmetric Hydrogenation Chiral Rhodium, Iridium, or Ruthenium Complexes High efficiency and enantioselectivity for imines/enamines. Catalyst stability, recyclability, and reduction of catalyst loading.

Development of Advanced Analytical Techniques for Trace Analysis and Purity

Ensuring the chemical and enantiomeric purity of this compound is critical, particularly for pharmaceutical applications. Future research will focus on developing analytical methods with lower detection limits, higher resolution, and greater efficiency to identify and quantify trace-level impurities and the undesired enantiomer.

Key advancements are anticipated in the following areas:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using advanced chiral stationary phases (CSPs) will remain the gold standard. acs.orgnih.gov Research will target the development of novel CSPs with broader applicability and higher resolving power for halogenated phenylethylamines. acs.orgnih.gov These techniques are crucial for accurately determining enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and starting materials, GC-MS offers excellent sensitivity and specificity. researchgate.netresearchgate.net Future methods may involve improved derivatization techniques to enhance the volatility and chromatographic behavior of the amine and its potential byproducts, allowing for detection at parts-per-billion (ppb) levels. researchgate.netresearchgate.net

Hyphenated Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for trace analysis in complex matrices. researchgate.net This will be vital for identifying process-related impurities and degradation products that may not be detectable by UV detectors in standard HPLC methods. nih.gov

Table 2: Advanced Analytical Techniques for Purity Assessment

Technique Application Advantages Future Development
Chiral HPLC/SFC Enantiomeric purity (ee determination) High resolution, well-established. acs.orgnih.gov Novel chiral stationary phases for improved separation of halogenated compounds.
GC-MS Trace organic impurities, residual solvents High sensitivity, structural identification of volatile compounds. researchgate.net Advanced derivatization reagents and multidimensional GC for complex samples.
LC-MS/MS Process impurities, degradation products Unsurpassed sensitivity and selectivity, applicable to non-volatile compounds. researchgate.net High-resolution mass spectrometry (HRMS) for unambiguous identification of unknown impurities.

Integrated Computational-Experimental Approaches for Reaction Design and Optimization

The synergy between computational chemistry and experimental work is poised to revolutionize the development of synthetic and analytical methods. By modeling reaction mechanisms and catalyst-substrate interactions, researchers can predict outcomes, screen potential catalysts in silico, and optimize reaction conditions more rapidly and efficiently.

Future research will leverage:

Density Functional Theory (DFT): DFT calculations are instrumental in elucidating reaction pathways and understanding the origins of stereoselectivity in asymmetric catalysis. nih.govrsc.org By modeling the transition states of competing reaction pathways, researchers can rationally design catalysts and substrates to favor the desired enantiomer. researchgate.netnih.gov

Molecular Docking and Dynamics: In biocatalysis, molecular docking simulations can predict how the this compound precursor fits into an enzyme's active site. researchgate.net This information guides protein engineering efforts to create mutants with enhanced activity and selectivity.

Predictive Modeling for Analytical Separations: Computational models can be used to predict the retention behavior of enantiomers on different chiral stationary phases. This in silico screening can significantly reduce the time and resources required for developing effective chiral HPLC or SFC methods.

The interplay between these computational predictions and targeted experimental validation accelerates the discovery of optimal conditions, minimizes trial-and-error, and provides deeper mechanistic insights. acs.orgnih.gov

Systematic Derivatization Studies for Structure-Reactivity Relationships

To fully exploit the potential of this compound as a versatile chemical scaffold, a systematic exploration of its derivatives is necessary. By synthesizing a library of related compounds and evaluating their properties, researchers can establish clear structure-activity relationships (SAR) and structure-property relationships (SPR).

Key areas for future investigation include:

Amide and Sulfonamide Synthesis: The primary amine handle is readily converted into a wide range of amides and sulfonamides. rsc.org Synthesizing a series of these derivatives by reacting the amine with various acyl chlorides, sulfonyl chlorides, and carboxylic acids will allow for the exploration of their biological activities or material properties.

N-Alkylation and N-Arylation: Introducing different alkyl or aryl groups onto the nitrogen atom can significantly alter the steric and electronic properties of the molecule. This can be used to fine-tune its binding affinity for biological targets or modify its characteristics as a chiral ligand or catalyst.

Modification of the Aromatic Ring: While keeping the core ethanamine structure, further functionalization of the 3-chloro-4-fluorophenyl ring could be explored to understand how additional substituents influence reactivity and biological interactions.

These studies will generate valuable data correlating specific structural modifications with changes in physical, chemical, or biological properties, thereby guiding the rational design of new molecules with desired functions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or reductive amination starting from 3-chloro-4-fluorophenyl precursors. For example, reacting 3-chloro-4-fluorobenzaldehyde with nitroethane under Henry reaction conditions, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the amine. Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature (50–80°C), and catalyst loading (5–10% Pd-C) to maximize yield and purity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine from byproducts.

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the ethylamine chain (-CH₂-CH₂-NH₂) and substituents on the aromatic ring. For example, the fluorine atom induces deshielding in adjacent protons, visible as splitting patterns .
  • Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and isotopic pattern (chlorine’s M+2 peak) .
  • X-ray Crystallography : If crystals are obtainable, refine the structure using SHELXL .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Follow hazard guidelines for halogenated amines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for drug design?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

  • Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps to assess reactivity .
  • Electrostatic Potential (ESP) : Map charge distribution to predict binding affinity with biological targets (e.g., enzymes).
  • Solvent Effects : Include PCM models to simulate aqueous environments. Validate results against experimental UV-Vis spectra .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

  • Methodology : Address discrepancies (e.g., unexpected coupling constants) via:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) affecting peak splitting.
  • NOESY/ROESY : Detect through-space interactions to confirm stereochemistry or conformational preferences.
  • Isotopic Labeling : Substitute ¹⁹F with ²H in select analogs to simplify splitting patterns .

Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?

  • Methodology :

  • In Vitro Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS.
  • Docking Simulations : Use AutoDock Vina to model the amine’s binding to CYP3A4/CYP2D6 active sites. Prioritize poses with favorable ΔG values.
  • Kinetic Analysis : Calculate Kₘ and Vₘₐₓ to classify inhibition/induction potential .

Q. What analytical methods quantify trace impurities in this compound batches?

  • Methodology :

  • HPLC-DAD/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities. Calibrate with spiked standards.
  • GC-MS with Derivatization : Treat samples with BSTFA to volatilize amines. Monitor for chlorinated byproducts (e.g., residual aldehydes) .
  • ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalytic steps) at ppb levels .

Key Challenges and Solutions

  • Challenge : Low yield in reductive amination due to steric hindrance.
    Solution : Use bulkier reducing agents (e.g., NaBH(OAc)₃) or microwave-assisted synthesis to enhance reactivity .
  • Challenge : Ambiguity in fluorine’s electronic effects on aromatic ring reactivity.
    Solution : Perform Hammett studies with para-substituted analogs to quantify substituent effects .

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Feasible Synthetic Routes

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1-(3-Chloro-4-fluorophenyl)ethan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.